8-[(2-Furylmethyl)thio]-5-nitroquinoline
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Description
8-[(2-Furylmethyl)thio]-5-nitroquinoline (8-FMTQ) is a heterocyclic compound derived from 5-nitroquinoline and 2-furylmethanethiol. It is a highly versatile compound with a wide range of applications in organic synthesis and medicinal chemistry. This compound has been extensively studied for its diverse biological activities, such as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory activities. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In
Scientific Research Applications
Reactivity and Mechanistic Insights
Research has explored the reactivity of heterocycles similar to 8-[(2-Furylmethyl)thio]-5-nitroquinoline, focusing on their potential in hydride transfer reactions. These studies highlight the intricate balance between resonance and inductive effects in determining reactivity, providing a foundation for understanding and manipulating these compounds in various scientific applications (Lee & Jeoung, 1998).
Antimicrobial and Antituberculosis Potential
The antimicrobial properties of 8-hydroxyquinoline derivatives have been extensively studied, with some showing significant promise against a variety of microbial strains. This research underlines the potential of 8-[(2-Furylmethyl)thio]-5-nitroquinoline and related compounds in developing new antimicrobial agents, particularly as resistance to existing drugs becomes a growing concern (Joaquim et al., 2021). Additionally, the synthesis and evaluation of nitrofuran derivatives, including those structurally related to 8-[(2-Furylmethyl)thio]-5-nitroquinoline, have shown promising antituberculosis activity, suggesting a valuable avenue for addressing this global health challenge (Tanaka & Usui, 1980).
Corrosion Inhibition
Quinoline derivatives, including those related to 8-[(2-Furylmethyl)thio]-5-nitroquinoline, have been investigated for their potential as corrosion inhibitors, particularly for aluminum alloys in saline environments. Such studies indicate the promise of these compounds in protecting metal surfaces, contributing to the longevity and durability of materials in corrosive settings (Wang et al., 2015).
Chemical Synthesis and Analytical Methods
Research into the direct thioalkylation of nitroquinolines provides insight into novel synthetic routes, demonstrating the versatility of 8-[(2-Furylmethyl)thio]-5-nitroquinoline and similar compounds in chemical synthesis. Such methodologies enable the preparation of a wide range of thioalkylated products, expanding the toolkit available for developing new compounds with tailored properties (Kawakami & Suzuki, 2000). Furthermore, high-performance liquid chromatographic analysis of nitroxoline and structurally related compounds underscores the importance of precise analytical techniques in the quality control and characterization of these chemicals, facilitating their application in scientific research and pharmaceutical development (Kang & Wang, 2003).
properties
IUPAC Name |
8-(furan-2-ylmethylsulfanyl)-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-16(18)12-5-6-13(14-11(12)4-1-7-15-14)20-9-10-3-2-8-19-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDBMEWJWOSMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)SCC3=CC=CO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Furylmethyl)thio]-5-nitroquinoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.